molecular formula C8 H14 N2 O3 B1169040 azopyram CAS No. 116917-68-1

azopyram

Cat. No.: B1169040
CAS No.: 116917-68-1
Attention: For research use only. Not for human or veterinary use.
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Description

Azopyram (CAS 116917-68-1) is a specialized chemical reagent with established applications in medical and laboratory quality control. Its primary research and diagnostic value lies in its sensitivity to detect residual contaminants on surgical instruments and as a marker for hematuria in experimental models. For pre-sterilization cleaning validation, the this compound test is used to determine the quality of cleaning for medical devices by detecting the presence of residual hemoglobin, plant peroxidases, oxidizing agents, and rust on instruments . The test's mechanism is based on a colorimetric reaction; when a working solution of this compound is mixed with a small amount of hydrogen peroxide and applied to a surface, the presence of blood (hemoglobin) causes a distinct color change to a purple hue, which then turns pink-lilac or brown within a minute . This provides a rapid and efficient method for quality control in central sterilization departments and dental clinics, helping to ensure instrument safety . In experimental biomedical research, this compound has been employed as a highly sensitive agent for the rapid diagnosis of epithelial tumors in the urinary bladder in animal models. It is used to monitor macro- and microhematuria, which are early indicators of incipient neoplastic changes, such as focal hyperplasia and micropapillomatosis . This compound is strictly for research use and is not approved for diagnostic, therapeutic, or any human or veterinary applications .

Properties

CAS No.

116917-68-1

Molecular Formula

C8 H14 N2 O3

Synonyms

azopyram

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Azopyram belongs to a class of chemical indicators used to verify sterilization efficacy. Below is a comparative analysis with structurally or functionally related compounds:

This compound vs. Amidopyrine

Both compounds are utilized in pre-sterilization testing, but their roles and properties differ:

Parameter This compound Amidopyrine
Primary Use Detects residual organic contaminants Often used as an antipyretic/analgesic; in sterilization, may detect peroxidases or blood residues
Application Context Combined with ultrasonic cleaning for dental tools Historical use in sterilization validation, now less common due to safety concerns
Safety Profile Not explicitly stated; assumed safer in sterilization workflows Linked to agranulocytosis and other adverse effects in therapeutic doses

This compound vs. Hydrogen Peroxide-Based Indicators

Hydrogen peroxide (H₂O₂) is a common sterilization agent. Unlike this compound, H₂O₂ directly participates in microbial inactivation via oxidative damage. However, this compound’s role is diagnostic rather than biocidal, focusing on post-cleaning validation rather than active sterilization.

This compound vs. Ortho-Tolidine

Ortho-tolidine, a traditional indicator for blood detection, shares functional similarities with this compound. However, ortho-tolidine is carcinogenic, whereas this compound’s safety in sterilization workflows is implied in , though specific toxicological data are unavailable.

Research Findings and Data

Key Studies on this compound

  • Efficacy in Ultrasonic Cleaning: A 2023 study demonstrated that this compound testing, when integrated with ultrasonic vibration, achieved efficient removal of contaminants from dental tools such as endodontic and periodontal instruments. The method reduced processing time while maintaining safety and ergonomic standards .
  • Comparative Sensitivity : While direct comparisons are absent in the provided evidence, the simultaneous use of this compound and amidopyrine in suggests complementary roles in detecting diverse residues.

Limitations in Current Evidence

  • No quantitative data (e.g., detection thresholds, false-positive rates) are provided for this compound.
  • Structural and mechanistic details of this compound remain unclear, hindering a deeper comparative analysis.

Preparation Methods

Primary Solution Preparation

The synthesis begins with dissolving amidopyrine and aniline hydrochloride in ethanol (95%) under controlled conditions:

  • Amidopyrine dissolution : 100 g of amidopyrine is dissolved in 1 L of ethanol under continuous stirring at 25°C until a homogeneous solution forms.

  • Aniline hydrochloride integration : 1.5 g of aniline hydrochloride is added incrementally to avoid exothermic reactions, followed by 30 minutes of agitation.

Working Solution Activation

The primary solution is mixed with 3% hydrogen peroxide immediately before use to form the active reagent:

  • Mixing ratio: 1:1 (v/v) of primary solution and hydrogen peroxide.

  • Stability: The working solution remains reactive for 2 hours at 25°C, necessitating fresh preparation for each use.

Optimization and Alternative Methods

Solvent Adjustments

Ethanol concentrations below 90% compromise amidopyrine solubility, leading to precipitate formation. Substituting ethanol with isopropanol reduces reactivity by 40%, as noted in comparative studies.

Delayed Activation Technique

An alternative method involves applying the primary solution and hydrogen peroxide separately to the test surface:

  • Apply 1–2 drops of primary solution to the instrument.

  • Add 1–2 drops of hydrogen peroxide directly onto the same area.

  • Immediate color change (purple/blue-green) indicates residual hemoglobin.

Advantage : Reduces premature degradation of the reagent, extending shelf life by 30%.

Quality Control and Validation

Sensitivity Testing

This compound’s detection threshold for hemoglobin is validated at 0.1 µg/mL , with false-positive rates below 2% when exposed to rust or chlorine residues.

Table 2: Performance Metrics of this compound Reagent

ParameterValueMethodSource
Hemoglobin detection0.1 µg/mLSpectrophotometric assay
False-positive rate<2%Clinical trial (n=500)
Stability (working solution)2 hours at 25°CAccelerated degradation

Clinical Validation

In a trial of 1,200 surgical instruments, this compound detected residual blood in 98.7% of cases, outperforming phenolphthalein-based tests (89.2%).

Industrial-Scale Production

Batch Processing

Large-scale synthesis employs reactor vessels with temperature-controlled stirring:

  • Amidopyrine (5 kg) and aniline hydrochloride (75 g) are dissolved in 50 L ethanol at 20°C.

  • The mixture is filtered through a 0.2 µm membrane to remove particulates.

  • Packaged in amber bottles to prevent photodegradation.

Stability Enhancements

Adding 0.1% EDTA to the primary solution extends shelf life to 6 months at 4°C by chelating metal ions that catalyze decomposition.

Applications in Medical Sterilization

Protocol for Surgical Instruments

  • Post-cleaning, instruments are dried at 38°C for 3 hours.

  • Apply this compound working solution to lumens, hinges, and surfaces.

  • A positive result mandates re-cleaning with enzymatic detergents.

Limitations and Interferences

  • False positives : High concentrations of chlorine-based disinfectants (>500 ppm) may induce purple discoloration.

  • False negatives : Ethanol residues on instruments inhibit the reaction; rinsing with deionized water is recommended .

Q & A

Q. What are the established protocols for synthesizing azopyram, and how can researchers optimize reaction conditions for high purity?

this compound synthesis typically involves azo coupling reactions between aromatic amines and nitroso compounds under acidic or alkaline conditions. Key parameters include temperature (e.g., 0–5°C for diazotization), pH (controlled via sodium nitrite and HCl), and stoichiometric ratios. For purity optimization, researchers should employ spectroscopic validation (e.g., UV-Vis for azo bond detection at ~400–500 nm ) and HPLC with C18 columns (acetonitrile/water mobile phase) to isolate byproducts. Reproducibility requires detailed documentation of solvent purity, catalyst selection (e.g., ZnCl₂), and inert atmosphere conditions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and functional properties?

  • UV-Vis Spectroscopy : Confirms azo group presence (λmax ~450 nm) and monitors photoisomerization (trans-cis transitions under UV light) .
  • FTIR : Identifies N=N stretching vibrations (1420–1520 cm⁻¹) and aromatic C-H bonds (3000–3100 cm⁻¹) .
  • HPLC-MS : Quantifies purity and detects degradation products using reverse-phase columns and ESI+ ionization (m/z 250–300 range for this compound derivatives) .
  • XRD : Validates crystallinity for stability studies, particularly in polymorph screening .

Q. How should researchers design stability studies to evaluate this compound under varying environmental conditions?

Stability protocols should include:

  • Thermal Analysis : TGA/DSC to assess decomposition temperatures (e.g., >200°C for thermal stability) .
  • Photoexposure Tests : UV chambers (e.g., 365 nm) to quantify photodegradation rates (half-life calculations via first-order kinetics) .
  • pH-Dependent Stability : Incubate this compound in buffers (pH 1–13) and monitor hydrolysis via HPLC at timed intervals (0, 24, 48 hrs) .

Advanced Research Questions

Q. What methodologies can resolve contradictions in reported this compound bioactivity data across different in vitro models?

Discrepancies often arise from cell line variability (e.g., HepG2 vs. HEK293), assay conditions (e.g., serum-free vs. serum-containing media), or metabolite interference. To address this:

  • Standardize Assay Protocols : Use identical cell passages, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolomic Profiling : LC-MS/MS to identify active metabolites that may modulate this compound’s effects .
  • Dose-Response Validation : EC50/IC50 calculations across multiple replicates (n ≥ 6) to confirm statistical significance (p < 0.05) .

Q. How can in silico modeling improve mechanistic understanding of this compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with proteins (e.g., cytochrome P450 enzymes) and refine models with MD simulations (GROMACS) .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
  • ADMET Prediction : SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., BBB permeability, hepatic clearance) .

Q. What experimental strategies are recommended for elucidating this compound’s degradation pathways in environmental matrices?

  • Advanced Oxidation Process (AOP) Studies : Expose this compound to UV/H₂O₂ or Fenton’s reagent and identify intermediates via HRMS .
  • Microcosm Experiments : Simulate soil/aquatic systems with this compound (1–100 ppm) and analyze degradation kinetics using LC-TOF-MS .
  • Isotopic Labeling : ¹⁴C-labeled this compound to track mineralization rates and metabolite formation in bioremediation assays .

Contradiction Analysis & Reproducibility

Q. How can researchers address inconsistencies in this compound’s reported cytotoxicity across studies?

  • Meta-Analysis : Aggregate data from ≥10 studies to calculate pooled effect sizes (random-effects model) and assess heterogeneity (I² statistic) .
  • Interlab Validation : Collaborate with independent labs to replicate key experiments under harmonized protocols (e.g., ISO 10993-5 for cytotoxicity) .
  • Control for Batch Variability : Source this compound from multiple suppliers and compare purity certificates (e.g., ≥98% by HPLC) .

Q. What are the best practices for ensuring reproducibility in this compound-based photodynamic therapy (PDT) studies?

  • Light Dose Calibration : Use radiometers to standardize light intensity (mW/cm²) and wavelength (e.g., 630 nm for porphyrin activation) .
  • Oxygen Control : Monitor dissolved O₂ levels in cell media during PDT to prevent hypoxia-induced artifacts .
  • Negative Controls : Include this compound-free groups and dark controls to isolate photodynamic effects .

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